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Compound of Interest

Compound Name:
(4-Fluoro-3-

methylphenyl)methanol

Cat. No.: B1304793 Get Quote

A detailed guide for researchers, scientists, and drug development professionals on the X-ray

crystal structure analysis of fluorinated and methylated phenylmethanol derivatives. This guide

provides a comparative look at the structural nuances of these compounds, supported by

experimental data and protocols.

While the specific crystal structure of (4-Fluoro-3-methylphenyl)methanol remains elusive in

publicly accessible databases, a comprehensive understanding of its potential solid-state

behavior can be gleaned from the analysis of closely related, structurally determined

compounds. This guide presents a comparative study of two such analogues: 4-aminobenzyl

alcohol and 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol. By examining their crystallographic data,

we can infer the influence of substituent groups on molecular conformation and crystal packing,

providing valuable insights for drug design and development where such moieties are common.

Comparison of Crystallographic Data
The following table summarizes the key crystallographic parameters for a recently discovered

polymorph of 4-aminobenzyl alcohol and 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol. These

compounds, while not direct derivatives of (4-Fluoro-3-methylphenyl)methanol, feature key

substituents (an amino group, which is electronically different but can be a hydrogen bond

donor like a hydroxyl group, and a fluorophenyl group) that offer a basis for structural

comparison.
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Parameter
4-Aminobenzyl Alcohol
(New Polymorph)[1][2]

1-(p-fluorophenyl)-2-(α-
pyridyl)ethanol[3]

Chemical Formula C₇H₉NO C₁₃H₁₁FNO

Crystal System Orthorhombic Monoclinic

Space Group Pna2₁ P2₁/n

a (Å) 8.95051(15) 5.3664(15)

b (Å) 5.8248(1) 8.343(2)

c (Å) 12.1645(2) 25.056(6)

α (°) 90 90

β (°) 90 93.837(15)

γ (°) 90 90

Volume (Å³) 634.01(2) 1118.8(5)

Z 4 4

R-factor 0.0608 Not Reported

Experimental Protocols
A generalized workflow for single-crystal X-ray diffraction analysis is presented below, based on

standard crystallographic practices.

Synthesis and Crystallization
The initial and often most challenging step is the synthesis of the target compound and the

subsequent growth of high-quality single crystals.

Synthesis: The target molecule, such as a substituted benzyl alcohol, is synthesized via

established organic chemistry protocols. Purification to a high degree is essential for

successful crystallization.
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Crystallization: Growing single crystals of sufficient size and quality (typically >0.1 mm in all

dimensions) is critical. This is often achieved through techniques like slow evaporation of a

saturated solution, vapor diffusion, or cooling crystallization. A variety of solvents and solvent

mixtures should be screened to find optimal conditions. For instance, the crystals of 1-(p-

fluorophenyl)-2-(α-pyridyl)ethanol were obtained by dissolving the compound in chloroform

and keeping it at 4 °C for 12 days.[3]

Data Collection and Structure Solution
Once suitable crystals are obtained, they are subjected to X-ray diffraction analysis.

Data Collection: The crystal is mounted on a diffractometer and irradiated with a

monochromatic X-ray beam. As the crystal is rotated, a diffraction pattern is collected.

Data Processing: The collected diffraction data is processed to determine the unit cell

dimensions and space group.

Structure Solution and Refinement: The crystal structure is solved using computational

methods to generate an initial electron density map. This model is then refined to best fit the

experimental data, yielding the final atomic coordinates and other structural parameters.

Structural Insights and Significance
The crystal structure of the new polymorph of 4-aminobenzyl alcohol reveals a "herringbone"

packing motif, with stacks of hydrogen-bonded molecules.[1][2] In the case of 1-(p-

fluorophenyl)-2-(α-pyridyl)ethanol, the crystal structure shows the formation of intermolecular

hydrogen bonds between the hydroxyl group and the nitrogen atom of the pyridine ring of an

adjacent molecule.[3]

These examples highlight how different substituent groups and molecular scaffolds dictate the

intermolecular interactions and overall crystal packing. For a hypothetical (4-Fluoro-3-
methylphenyl)methanol crystal structure, one would anticipate the interplay of hydrogen

bonding from the hydroxyl group and potential weak interactions involving the fluorine and

methyl substituents to influence the solid-state architecture. Understanding these packing

motifs is crucial in drug development, as they can significantly impact a compound's solubility,

stability, and bioavailability.
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Workflow and Logical Relationships
The process from compound synthesis to final structural analysis follows a logical progression,

as illustrated in the diagram below.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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